molecular formula C25H28O5 B10848551 Erythribyssin L

Erythribyssin L

Cat. No.: B10848551
M. Wt: 408.5 g/mol
InChI Key: HAOOQCMPFMLAJM-HRKCMRQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ERYTHRIBYSSIN L is a naturally occurring pterocarpan derivative isolated from the stem bark of the plant Erythrina abyssinica. This compound is part of a larger family of pterocarpans, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ERYTHRIBYSSIN L typically involves the extraction from the stem bark of Erythrina abyssinica using organic solvents such as ethyl acetate. The extract is then subjected to chromatographic techniques to isolate the pure compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its natural abundance and the complexity of its synthetic routes. advancements in biotechnological methods may provide alternative approaches for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: ERYTHRIBYSSIN L undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

ERYTHRIBYSSIN L has a wide range of applications in scientific research:

Mechanism of Action

Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

(2R,10R)-17,17-dimethyl-5-(3-methylbut-2-enyl)-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,20-hexaene-6,18-diol

InChI

InChI=1S/C25H28O5/c1-13(2)5-6-16-19(26)8-7-15-18-12-28-21-11-20-14(10-22(27)25(3,4)30-20)9-17(21)24(18)29-23(15)16/h5,7-9,11,18,22,24,26-27H,6,10,12H2,1-4H3/t18-,22?,24-/m0/s1

InChI Key

HAOOQCMPFMLAJM-HRKCMRQESA-N

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=C5CC(C(OC5=C4)(C)C)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=C5CC(C(OC5=C4)(C)C)O)O)C

Origin of Product

United States

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